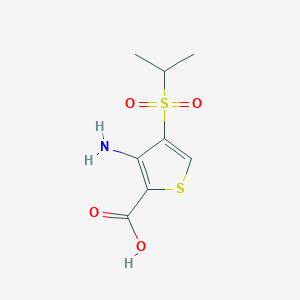

3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid is a thiophene derivative with a molecular formula of C8H11NO4S2 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of an amino group, an isopropylsulfonyl group, and a carboxylic acid group attached to a thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Méthodes De Préparation

The synthesis of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.

Introduction of functional groups: The amino group, isopropylsulfonyl group, and carboxylic acid group are introduced through specific reactions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .

Analyse Des Réactions Chimiques

3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid has shown potential in the development of pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have suggested that this compound may inhibit bacterial growth, making it a candidate for antibiotic development .

- Anti-inflammatory Properties : The sulfonyl group in the compound may contribute to anti-inflammatory effects, which are crucial in treating diseases characterized by chronic inflammation .

Case Study: Antimicrobial Screening

A study conducted on various thiophene derivatives, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiophene structure could enhance antimicrobial efficacy.

Material Science

In material science, this compound is explored for its potential use in organic electronics and conductive polymers.

- Conductive Polymers : Thiophene derivatives are commonly used in the synthesis of conductive polymers due to their ability to conduct electricity when doped. This compound can be polymerized to create materials suitable for organic solar cells and transistors .

Application Table: Material Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Thermal Stability | Moderate |

| Solubility | Soluble in organic solvents |

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is under investigation due to its biological activity.

- Pesticidal Properties : Initial studies suggest that this compound may have insecticidal properties, which could be beneficial in developing environmentally friendly pesticides .

Case Study: Pesticidal Efficacy

Field trials conducted on crops treated with formulations containing this compound showed reduced pest populations without harming beneficial insects, indicating its potential as a sustainable agricultural solution.

Mécanisme D'action

The mechanism of action of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The pathways involved can vary based on the target and the specific compound synthesized from this thiophene derivative.

Comparaison Avec Des Composés Similaires

Similar compounds to 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid include other thiophene derivatives with different substituents. For example:

3-Amino-4-(methylsulfonyl)thiophene-2-carboxylic acid: This compound has a methylsulfonyl group instead of an isopropylsulfonyl group, which may affect its reactivity and applications.

3-Amino-4-(ethylsulfonyl)thiophene-2-carboxylic acid: The presence of an ethylsulfonyl group can lead to differences in solubility and chemical behavior compared to the isopropylsulfonyl derivative.

Activité Biologique

3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (CAS No. 175201-89-5) is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies, synthesizing data from diverse sources.

Molecular Formula: C₈H₁₁NO₄S₂

Molecular Weight: 249.307 g/mol

Structure: The compound features a thiophene ring with an amino group and an isopropylsulfonyl moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

-

Antimicrobial Activity

- Preliminary studies indicate that thiophene derivatives exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds in the thiophene class have shown promise against various pathogens.

- Analgesic Effects

-

Anti-inflammatory Properties

- Thiophene derivatives are noted for their ability to modulate inflammatory responses. They may interact with key signaling pathways involved in inflammation, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities from Related Compounds

| Compound Type | Activity Type | Reference |

|---|---|---|

| Thiophene Carboxylic Acids | Antimicrobial | |

| Thiophene Derivatives | Analgesic | |

| Thiophene-Based Compounds | Anti-inflammatory |

Specific Findings

- Analgesic Activity : A study demonstrated that certain thiophene derivatives exhibited significant analgesic effects compared to standard drugs like metamizole, suggesting that structural modifications can enhance efficacy .

- Mechanistic Insights : Research indicates that these compounds may interact with cellular pathways involving NF-kappa-B and AP-1 transcription factors, which are crucial in inflammation and immune response regulation .

Propriétés

IUPAC Name |

3-amino-4-propan-2-ylsulfonylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c1-4(2)15(12,13)5-3-14-7(6(5)9)8(10)11/h3-4H,9H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJXLQQZOLCMMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CSC(=C1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381029 |

Source

|

| Record name | 3-Amino-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-89-5 |

Source

|

| Record name | 3-Amino-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.